molecular formula C20H16ClFN2O B4520718 N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4520718
M. Wt: 354.8 g/mol
InChI Key: BAVJQIPDNYSLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a useful research compound. Its molecular formula is C20H16ClFN2O and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide is 354.0935190 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One of the significant scientific applications of compounds similar to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide is in the development of radioligands for Positron Emission Tomography (PET) imaging. For instance, [18F]NCQ 115, a compound with a structure related to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide, has been identified as a selective dopamine D-2 receptor antagonist, making it suitable for PET imaging in the brain. This application is crucial for studying dopamine-related neurological disorders and for clinical diagnostic purposes (Halldin, Högberg, & Farde, 1994).

Allosteric Modulation of Receptors

Another research application of similar compounds is as allosteric modulators of receptors. For example, CPPHA, a compound structurally related to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide, has been found to act as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). These findings have implications for neurological research and potential therapeutic applications (O'Brien et al., 2004).

Green Synthesis and Biological Evaluation

Compounds with a similar structure are also being explored for green synthesis and biological evaluations. For instance, novel α-aminophosphonates were synthesized using a related compound, showcasing high cytotoxic activity against various cancer cell lines. This research is significant in the field of medicinal chemistry, especially in the development of new anticancer agents (Poola et al., 2019).

Iron-Catalyzed Fluorination

Additionally, compounds similar to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide are used in iron-catalyzed fluorination processes. This methodology is crucial for the development of novel synthetic routes in organic chemistry and for creating fluorinated compounds with potential applications in medicinal chemistry (Groendyke, AbuSalim, & Cook, 2016).

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O/c1-14-8-10-15(11-9-14)20(25)24(19-7-2-3-12-23-19)13-16-17(21)5-4-6-18(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVJQIPDNYSLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

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